molecular formula C17H29NO3 B12604311 3,4,5-Trimethoxy-N-(octan-2-YL)aniline CAS No. 646026-90-6

3,4,5-Trimethoxy-N-(octan-2-YL)aniline

Cat. No.: B12604311
CAS No.: 646026-90-6
M. Wt: 295.4 g/mol
InChI Key: APSUCCQDNAAIQD-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(octan-2-yl)aniline is an organic compound with the molecular formula C17H29NO3 and a molecular weight of 295.41706 g/mol . It is a derivative of aniline, substituted with three methoxy groups at the 3, 4, and 5 positions and an octan-2-yl group at the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(octan-2-yl)aniline typically involves the reaction of 3,4,5-trimethoxyaniline with an appropriate alkylating agent. One common method is the alkylation of 3,4,5-trimethoxyaniline with 2-octanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(octan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Trimethoxy-N-(octan-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(octan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(octan-2-yl)aniline is unique due to the presence of the octan-2-yl group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Properties

CAS No.

646026-90-6

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-octan-2-ylaniline

InChI

InChI=1S/C17H29NO3/c1-6-7-8-9-10-13(2)18-14-11-15(19-3)17(21-5)16(12-14)20-4/h11-13,18H,6-10H2,1-5H3

InChI Key

APSUCCQDNAAIQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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